molecular formula C23H25ClN2O B3748878 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine

1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine

Cat. No. B3748878
M. Wt: 380.9 g/mol
InChI Key: PNYTVFKHRIIMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules known as piperazines, which are commonly used as building blocks in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine involves the inhibition of 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine, which is a serine/threonine protein kinase that regulates various signaling pathways. By inhibiting 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine, this compound can modulate the activity of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine in lab experiments include its high potency and selectivity as a 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine inhibitor, making it a valuable tool for studying the role of 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine in various cellular processes. However, its limitations include its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility of results.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine. One potential direction is the development of more selective 1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine inhibitors with improved pharmacokinetic properties for use in clinical settings. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its downstream signaling pathways.

Scientific Research Applications

1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to be a potent inhibitor of glycogen synthase kinase 3 (1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c1-27-23-11-8-19(21-4-2-3-5-22(21)23)17-26-14-12-25(13-15-26)16-18-6-9-20(24)10-7-18/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYTVFKHRIIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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